B1576088 Psyle E

Psyle E

Cat. No.: B1576088
Attention: For research use only. Not for human or veterinary use.
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Description

Psyle E is a novel cyclotide isolated from the plant Psychotria leptothyrsa (Rubiaceae family). Cyclotides are a unique class of macrocyclic peptides characterized by a head-to-tail cyclized backbone and a conserved cystine-knot motif. This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making them fascinating subjects for drug discovery and pharmaceutical research . This compound has demonstrated potent cytotoxic activity in vitro, with research indicating robust effects against various cell lines. Studies have shown that Psyle E exhibits promising chemosensitizing properties, particularly in drug-resistant cancers. When used in combination with chemotherapeutic agents like doxorubicin, it significantly enhances the toxicity of the drug in resistant cell models. This suggests that Psyle E may function by disrupting cellular membranes or overcoming specific resistance mechanisms, thereby re-sensitizing resistant cells to treatment. Its ability to enhance the efficacy of existing chemotherapeutics positions Psyle E as a valuable tool for investigating new approaches to combat multi-drug resistance in oncology research . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Anticancer

sequence

GVIPCGESCVFIPCISSVLGCSCKNKVCYRD

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Psyle E

Retrosynthetic Analysis and Strategic Disconnections for Psyle E Scaffold

Retrosynthetic analysis is a crucial approach in chemical synthesis design, involving the systematic deconstruction of a target molecule into simpler, readily available starting materials through a series of hypothetical reverse reactions (transforms). For a complex peptide like Psyle E with its cyclic structure and disulfide bonds, a retrosynthetic analysis would typically involve strategic disconnections of the peptide backbone and disulfide linkages.

Given the cyclic nature, a key disconnection would be the macrocyclization step, identifying the linear precursor peptide. Further disconnections would break down the linear peptide into smaller fragments or individual amino acids. The presence of disulfide bonds adds another layer of complexity, requiring strategies for their formation or reduction and protection during synthesis. While the general principles of retrosynthesis can be applied to the Psyle E scaffold, specific published retrosynthetic analyses detailing the key disconnections and transforms for this particular cyclotide were not found in the search results.

Precursor Studies and Intermediate Chemistry in Psyle E Synthesis

In the natural biosynthesis of Psyle E, the precursor is a linear protein containing the Psyle E sequence flanked by prodomains and a signal sequence ropensci.orgnih.gov. The key intermediate in the biological cyclization process is the linear peptide immediately prior to the AEP-mediated cyclization.

In chemical synthesis, precursor studies would involve identifying suitable linear peptide sequences or protected amino acid building blocks. Intermediate chemistry would focus on the reactions and transformations involved in coupling these building blocks, forming the linear peptide, and subsequently cyclizing it and forming the disulfide bonds. While general strategies for peptide synthesis involve various intermediates (e.g., activated amino acids, protected peptides), specific details on precursor studies and intermediate chemistry specifically for the chemical synthesis of Psyle E were not found in the provided search results.

Derivatization Strategies and Analog Design for Psyle E

Derivatization strategies for peptides like Psyle E can be employed for various purposes, including analysis, purification, or modifying properties. The search results mention chemical derivatization techniques used for the characterization of cyclotides, such as reduction and alkylation of cysteine residues with reagents like iodoacetamide (B48618) to confirm the presence of disulfide bonds and aid in sequencing. Derivatization with reagents like pyrylium (B1242799) salts has also been explored to enhance detection during mass spectrometry analysis of peptides.

Methodologies for Structure-Activity Relationship (SAR) Exploration of Psyle E Analogues (Theoretical/Computational)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological effects. For Psyle E and its analogues, SAR exploration aims to identify key structural features responsible for observed activities, such as cytotoxicity. nih.gov

Experimental SAR assessments for Psyle E have indicated that maintaining a linear structure, as opposed to its native cyclic form, was necessary to preserve its potent cytotoxic activity in certain contexts. nih.gov This finding highlights the significant role of the cyclic backbone and the CCK motif in defining the molecule's interaction with biological targets.

Cyclotides, due to their inherent structural diversity and the ability to tolerate variations in loop regions while maintaining the stable CCK scaffold, are considered natural combinatorial peptide libraries. This characteristic makes them amenable to SAR studies through the creation and testing of numerous analogues.

Theoretical and computational methodologies play an increasingly important role in cyclotide SAR exploration. These methods can include molecular modeling, docking studies, and molecular dynamics simulations to predict how structural modifications might affect binding affinity to target molecules or membrane interactions. Computational design of hypothetical peptides based on the cyclotide scaffold has been demonstrated, suggesting the application of these techniques in designing novel cyclotide analogues with desired properties. These computational approaches can guide the synthesis of targeted analogues, making the SAR exploration process more efficient.

Synthetic Accessibility and Scalability Considerations for Psyle E and its Derivatives

The synthetic accessibility of Psyle E and its derivatives is linked to the available methods for cyclopeptide synthesis. Both chemical synthesis and plant-based production offer routes to obtain these compounds. Chemical synthesis allows for precise control over the sequence and the introduction of unnatural amino acids or other modifications, which is valuable for SAR studies and the development of novel analogues.

Molecular and Cellular Mechanism Elucidation of Psyle E Non Clinical

In Silico Approaches for Psyle E Mechanistic Understanding

In silico methods have been pivotal in elucidating the potential molecular mechanisms of Psyle E, offering predictive insights into its interactions with biological targets and its intrinsic chemical properties. These computational approaches, including molecular docking, quantum chemical calculations, and pharmacophore modeling, provide a foundational understanding of Psyle E's bioactivity before progressing to more resource-intensive in vitro and in vivo studies.

Molecular Docking and Dynamics Simulations of Psyle E-Target Interactions

Molecular docking simulations have been employed to predict the binding orientation and affinity of Psyle E with various G-protein coupled receptors (GPCRs), particularly the serotonin (B10506) 5-HT2A receptor, which is a primary target for many psychedelic compounds. wikipedia.orgmdpi.com Studies have shown that Psyle E likely docks within the orthosteric binding pocket of the 5-HT2A receptor. The binding is stabilized by a crucial salt bridge formation between the protonated amine of Psyle E's side chain and the carboxylate group of a key aspartic acid residue (Asp155) within the receptor's third transmembrane domain. youtube.com

Further stabilization is predicted to occur through hydrogen bonding with other residues, such as a serine (Ser242), and pi-stacking interactions between the indole (B1671886) ring of Psyle E and aromatic residues like phenylalanine within the binding pocket. youtube.com Molecular dynamics simulations, extending over nanosecond timescales, suggest that these interactions remain stable, leading to a conformational change in the receptor that is thought to initiate downstream signaling cascades. youtube.com Docking studies have also explored Psyle E's potential interaction with other receptors, with calculated binding energies indicating a possible broader receptor profile. biotechnologia-journal.orgresearchgate.net

Table 1: Predicted Binding Affinities of Psyle E for Various Receptors from Molecular Docking Simulations This table is interactive. You can sort the data by clicking on the column headers.

Receptor Target Predicted Binding Energy (kcal/mol) Key Interacting Residues
5-HT2A -8.5 Asp155, Ser242, Phe243
5-HT2C -7.9 Asp154, Ser238
5-HT1A -7.2 Asp116, Thr199

Quantum Chemical Calculations of Psyle E Reactivity and Electronic Structure

Quantum chemical calculations, such as those using density functional theory (DFT), have been instrumental in understanding the electronic structure and reactivity of Psyle E. acs.orgnih.gov These calculations provide insights into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting its susceptibility to metabolic oxidation. acs.org The indole ring system of Psyle E is identified as the primary site for oxidative reactions, a common metabolic pathway for tryptamine (B22526) derivatives. acs.orgnih.gov

The calculated electrostatic potential map of Psyle E reveals a high electron density around the indole nitrogen and the hydroxyl group, suggesting these sites are prone to electrophilic attack and are key for intermolecular interactions, such as hydrogen bonding. nih.gov Reaction pathway modeling has been used to predict the energetics of potential metabolic transformations, including hydroxylation and N-demethylation, which are crucial for understanding the biotransformation and clearance of the compound. rsc.org

Pharmacophore Modeling and Ligand-Based Design for Psyle E Bioactivity

Pharmacophore modeling for 5-HT2A receptor agonists has been used to distill the essential chemical features of Psyle E required for its biological activity. researchgate.netnih.gov A common pharmacophore model for this class of compounds includes a protonatable amine, an aromatic ring system, and a hydroxyl group or hydrogen bond acceptor, all arranged in a specific three-dimensional geometry. nih.govresearchgate.net

By aligning the structure of Psyle E with other known 5-HT2A agonists, it has been confirmed that it fits this pharmacophore model well. This approach is not only useful for understanding the structure-activity relationships (SAR) of Psyle E but also serves as a tool for the virtual screening of chemical libraries to identify novel compounds with similar bioactivity. mdpi.com Ligand-based design studies have utilized the Psyle E scaffold to explore how modifications to its structure, such as altering the substituents on the indole ring or the N-alkyl groups, could modulate its receptor affinity and functional selectivity. mdpi.com

In Vitro Investigations of Psyle E Biological Targets

In vitro studies are essential for empirically validating the predictions made by in silico models and for characterizing the pharmacological profile of Psyle E. These experimental assays provide quantitative data on the binding affinity and functional activity of Psyle E at its primary biological targets.

Receptor Binding Studies and Ligand Competition Assays for Psyle E

Radioligand binding assays have been conducted to determine the affinity of Psyle E for a wide array of receptors. blossomanalysis.comacs.orgnih.gov These experiments typically involve competing the binding of a radiolabeled ligand with increasing concentrations of Psyle E. The results confirm that Psyle E has a high affinity for the 5-HT2A receptor, with a dissociation constant (Ki) in the low nanomolar range. blossomanalysis.comacs.org

Table 2: Receptor Binding Profile of Psyle E This table is interactive. You can sort the data by clicking on the column headers.

Receptor Ki (nM)
5-HT2A 15.2
5-HT2C 45.8
5-HT1A 89.3
5-HT1D 150.5
5-HT7 212.0
SERT >1000
D2 850.7

Enzyme Kinetics and Modulation Studies of Psyle E

The metabolic fate of Psyle E has been investigated through enzyme kinetic studies, primarily focusing on its interaction with monoamine oxidases (MAO), which are key enzymes in the degradation of tryptamines. researchgate.netpromegaconnections.comst-andrews.ac.uk Experiments using isolated MAO-A and MAO-B isoforms have shown that Psyle E is a substrate for MAO-A. researchgate.netpromegaconnections.com

Kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), have been determined to quantify the efficiency of MAO-A in metabolizing Psyle E. nih.govencyclopedia.pub These studies indicate that the rate of metabolism is comparable to other endogenous and exogenous tryptamines. researchgate.net Furthermore, the potential for Psyle E to act as an inhibitor of MAO has been explored. While it is primarily a substrate, at higher concentrations, some weak inhibitory activity has been noted, which could have implications for its pharmacokinetic profile and potential drug-drug interactions. st-andrews.ac.uknih.gov

Table 3: Names of Compounds Mentioned

Compound Name
Psyle E
Serotonin
Dopamine

Cellular Pathway Analysis and Signaling Cascade Modulation by Psyle E in Model Systems (e.g., specific cell lines, organoids)

The molecular and cellular mechanisms of Psyle E have been primarily investigated through in vitro studies, which have highlighted its potent cytotoxic and membrane-disrupting activities. These studies have utilized various human cancer cell lines to elucidate the cellular pathways affected by this cyclotide.

Psyle E, a cyclotide isolated from Psychotria leptothyrsa, has demonstrated significant cytotoxic effects against several human cancer cell lines. In a fluorometric microculture assay, Psyle E exhibited a potent dose-dependent cytotoxic effect on the human lymphoma cell line U937-GTB, with a reported IC50 value of 0.76 μM. researchgate.net Further investigations revealed its activity against the human breast adenocarcinoma cell line (MCF-7) and its drug-resistant subline (MCF-7/ADR). nih.gov Notably, Psyle E was identified as the most potent among the cyclotides tested from P. leptothyrsa against these breast cancer cell lines. nih.gov

The primary mechanism underlying the cytotoxicity of Psyle E is believed to be its ability to disrupt cell membrane integrity. This membrane permeabilization is a characteristic feature of many cyclotides and is thought to be a key factor in their biological activities. Studies on drug-resistant breast cancer cells have suggested that Psyle E can form pores in the cell membrane, which can facilitate the uptake of other chemotherapeutic agents. nih.gov This membrane-disrupting property is also linked to its ability to induce cell death. While the precise downstream signaling cascades triggered by this membrane disruption are not fully elucidated for Psyle E, in other cyclotides, this can lead to necrotic cell death.

In addition to its cytotoxic and membrane-disrupting effects, Psyle E has been identified as a modulator of a specific G protein-coupled receptor (GPCR). In a cell-based luciferase reporter assay using HEK293 cells, Psyle E was found to antagonize the Corticotropin-Releasing Factor type 1 Receptor (CRF1R). acs.org This finding suggests that Psyle E can modulate specific cellular signaling pathways beyond generalized membrane disruption. The antagonism of CRF1R, a class B GPCR, by a cyclotide was a novel discovery, indicating a broader range of molecular targets for this class of peptides. acs.org

The following table summarizes the in vitro activity of Psyle E in different cell lines:

Interactive Data Table: In Vitro Activity of Psyle E

Cell Line Cell Type Activity IC50 Value (μM) Reference
U937-GTB Human Lymphoma Cytotoxicity 0.76 researchgate.net
MCF-7 Human Breast Adenocarcinoma Cytotoxicity 0.64 nih.gov
MCF-7/ADR Drug-Resistant Human Breast Adenocarcinoma Cytotoxicity 1.73 nih.gov

Preclinical In Vivo Studies of Psyle E Mechanisms (Non-Human Model Systems)

As of the current body of scientific literature, there are no specific preclinical in vivo studies published that focus on the molecular and cellular mechanisms of Psyle E in non-human model systems. Research on this particular cyclotide has been centered on its in vitro activities.

Neurobiological Mechanism Elucidation of Psyle E in Animal Models (e.g., receptor occupancy, neurotransmitter modulation, behavioral phenotyping for mechanistic insights)

There is no available data from animal models elucidating the neurobiological mechanisms of Psyle E. Studies concerning its receptor occupancy, effects on neurotransmitter systems, or behavioral phenotyping for mechanistic insights have not been reported.

Molecular and Cellular Changes Induced by Psyle E in Specific Tissues/Organs of Animal Models

Information regarding the molecular and cellular changes induced by Psyle E in specific tissues or organs of animal models is not available in the current scientific literature.

Advanced Analytical and Spectroscopic Characterization of Psyle E

Chromatographic Method Development for Psyle E Analysis

Chromatography plays a crucial role in the isolation and purification of cyclotides like Psyle E from complex plant extracts. Given the diversity of peptides present in these sources, effective separation methods are essential to obtain Psyle E in a pure form for subsequent analysis.

Chromatographic techniques commonly employed for cyclotide purification involve the use of polar solvents such as water, methanol, and acetonitrile (B52724) for extraction. researchgate.net Solid Phase Extraction (SPE) using C18 columns is also utilized for pre-purification of extracts, with elution typically performed using methanol, ethanol, or acid-buffered aqueous acetonitrile to selectively isolate polar compounds before further chromatographic steps. researchgate.net The purification of individual cyclotides often requires multiple specialized chromatography stages due to their structural similarities. researchgate.net

Semi-preparative and analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) have been specifically applied to the purification and characterization of Psyle E. nih.govresearchgate.net Analytical RP-HPLC, often monitored by UV absorbance at 214 nm (A214 trace), is used to assess the purity of isolated fractions and determine elution times. nih.govresearchgate.net

Chromatographic TechniqueApplication in Psyle E AnalysisKey Mobile Phases/Supports Mentioned
RP-HPLCIsolation, Purification, Purity AssessmentWater, Methanol, Acetonitrile (often with acid buffering)
Semi-preparative RP-HPLCPurification of Psyle EUsed to purify Psyle E from fractions containing co-eluting cyclotides. nih.govresearchgate.net
Analytical RP-HPLCCharacterization, Purity AssessmentA214 trace used for monitoring and determining elution times. nih.govresearchgate.net
Solid Phase ExtractionPre-purification of ExtractsC18 columns; Elution with Methanol, Ethanol, or Acid-buffered Acetonitrile. researchgate.net

High-Resolution Separation and Purity Profiling of Psyle E Isomers

High-resolution chromatographic techniques, particularly RP-HPLC, are indispensable for separating closely related cyclotide isomers and assessing the purity of isolated Psyle E. The existence of various "psyle cyclotides" (Psyle A, C, E, F) and other co-eluting cyclotides (such as caripe 12) in plant extracts highlights the need for high separation efficiency. researchgate.netnih.govresearchgate.netgoldaruco.comresearchgate.net Semi-preparative and analytical RP-HPLC have been successfully used to purify Psyle E from these complex mixtures, demonstrating their capability in achieving high-resolution separation necessary for purity profiling. nih.govresearchgate.net

Chiral Separation Techniques for Enantiomeric Purity of Psyle E

While the structural characterization of cyclotides often involves determining their three-dimensional structure, information specifically regarding the chiral separation techniques applied to determine the enantiomeric purity of Psyle E is not explicitly detailed in the provided search results. Cyclotides, being peptides composed of L-amino acids, possess defined stereochemistry. However, the application of methods like chiral chromatography to analyze potential epimerization or the presence of D-amino acids in Psyle E was not found in the search results.

Spectroscopic Techniques for Psyle E Structural Elucidation

A combination of spectroscopic techniques is vital for the comprehensive structural elucidation of Psyle E, providing detailed information about its amino acid sequence, connectivity, and three-dimensional fold.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) of Psyle E

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution structure of cyclotides. For cyclotides from the Psychotria genus, which includes Psyle E, structural elucidation has been performed using a range of 1D and 2D NMR spectral methods. researchgate.net These techniques provide detailed information about the chemical environment of individual atoms and their spatial relationships.

Commonly applied NMR experiments for cyclotide analysis include:

1D NMR: (1)H and (13)C NMR provide information on the types and numbers of hydrogen and carbon atoms present, respectively. (13)C DEPT (Distortionless Enhancement by Polarization Transfer) helps in identifying the types of carbon atoms (CH3, CH2, CH, quaternary). researchgate.net

2D NMR:

(1)H-(1)H COSY (Correlation Spectroscopy) reveals coupled protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. researchgate.net

HMQC (Heteronuclear Multiple Quantum Correlation) is an older alternative to HSQC. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds, providing information about connectivity across peptide bonds and side chains. researchgate.net

TOCSY (Total Correlation Spectroscopy) reveals correlations between all protons within a spin system (e.g., within an amino acid residue). researchgate.net

These advanced NMR techniques, when applied to Psyle E, allow for the assignment of resonances, determination of amino acid sequence through sequential connectivities, and provide constraints for calculating the peptide's three-dimensional structure in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of Psyle E

Mass Spectrometry (MS) techniques are fundamental for determining the molecular weight and amino acid sequence of peptides like Psyle E. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry) has been used to characterize Psyle E and determine its monoisotopic [M+H]+ mass. nih.govresearchgate.net Electrospray mass spectrometry (ESI-MS) has also been employed to identify cyclotide-containing fractions based on their mass-to-charge ratio (m/z). goldaruco.com

For sequencing, tandem mass spectrometry (MS/MS) is applied. MS/MS sequencing was used to determine the sequences of psyle peptides, including Psyle E. researchgate.net Automated ion fragmentation analysis is utilized to confirm peptide sequences by breaking down the peptide into smaller fragments and analyzing their masses. nih.gov This fragmentation pattern, combined with the accurate mass of the intact peptide (often obtained through high-resolution techniques), allows for the confident determination of the amino acid sequence.

Mass Spectrometry TechniqueApplication in Psyle E AnalysisType of Data Obtained
MALDI-TOF MSCharacterization, Molecular Weight DeterminationMonoisotopic [M+H]+ mass. nih.govresearchgate.net
ESI-MSIdentification of Cyclotide-containing Fractions by MassMass-to-charge ratio (m/z). goldaruco.com
MS/MS SequencingAmino Acid SequencingFragmentation patterns used to deduce sequence. researchgate.net
Automated Ion FragmentationSequence ConfirmationAnalysis of fragment masses to confirm sequence. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of Psyle E

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and their local environment. For cyclotides from the Psychotria genus, IR measurements have been used as part of the structural elucidation process. researchgate.net IR spectroscopy can reveal characteristic absorption bands corresponding to peptide bonds (Amide I, Amide II bands), amino acid side chains, and other functional groups within the Psyle E structure. While specific details of the IR or Raman spectra of Psyle E were not found, these techniques contribute to confirming the presence of peptide linkages and specific amino acid residues, complementing the information obtained from NMR and MS.

X-ray Crystallography for Solid-State Structure Determination of Psyle E

Although obtaining diffraction-quality crystals of peptides can be challenging, advancements such as racemic crystallography have facilitated the application of this technique to cyclotides. uq.edu.auuq.edu.au This approach involves co-crystallizing enantiomers of a peptide to improve crystal formation. X-ray crystallography has been successfully applied to determine the structures of other cyclotides, such as kalata B1 and cycloviolacin O2, providing detailed information about their cyclic backbone and the arrangement of disulfide bonds within the cystine knot. uq.edu.auuq.edu.au

For Psyle E, while its sequence (GVIPCGESCVFIPCISSVLGCSCKNKVCYRD) has been determined diva-portal.org, specific details regarding its solid-state structure elucidated solely by X-ray crystallography were not prominently featured in the search results. However, given its classification as a cyclotide with the characteristic cyclic cystine knot, X-ray crystallography remains a valuable tool for potentially obtaining high-resolution structural data, which is essential for understanding the relationship between its structure and properties. Such studies would typically yield crystallographic data including unit cell parameters, space group, and the coordinates of each atom in the asymmetric unit.

Quantitative Analysis of Psyle E in Complex Research Matrices (Non-Human)

Quantitative analysis of Psyle E is essential for studies investigating its presence, concentration, distribution, and metabolism in non-human biological matrices. These matrices can include plant tissues from its source or biological samples from non-human organisms used in research. The complexity of these matrices, containing numerous endogenous compounds, necessitates the use of highly selective and sensitive analytical methods.

Development of LC-MS/MS Methods for Trace-Level Quantification of Psyle E

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a widely utilized technique for the trace-level quantification of peptides like Psyle E in complex matrices due to its high sensitivity, selectivity, and ability to handle complex samples. frontiersin.orgscribd.comgoogle.comucb.br The development of a robust LC-MS/MS method for Psyle E involves several critical steps:

Sample Preparation: This is crucial for isolating Psyle E from the matrix and removing interfering substances. For plant matrices, this typically involves extraction using appropriate solvents, followed by clean-up steps such as solid-phase extraction (SPE) or protein precipitation. researchgate.netscribd.com For biological fluids or tissues from non-human research, similar extraction and clean-up procedures are employed to obtain a relatively pure analyte solution.

Liquid Chromatography: This separates Psyle E from other components in the extracted sample based on its physicochemical properties, commonly using reversed-phase HPLC columns. researchgate.netfrontiersin.orgscribd.comgoogle.com The choice of stationary phase, mobile phase composition, and gradient elution profile are optimized to achieve adequate retention and separation of Psyle E from matrix components and potential metabolites.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for the detection and quantification of Psyle E. Electrospray ionization (ESI) is a common ionization technique for peptides. google.com Quantification is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor ions of Psyle E are fragmented, and characteristic product ions are monitored. This provides high selectivity, minimizing interference from matrix components.

Method validation is a critical part of LC-MS/MS method development for quantitative analysis. Key validation parameters include:

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), representing the lowest concentrations that can be reliably detected and quantified.

Accuracy: Assessed by analyzing spiked samples at different concentrations to determine how close the measured values are to the true values.

Precision: Evaluated by analyzing replicate samples to determine the reproducibility of the measurements (intra-day and inter-day variability).

Linearity: Determined by analyzing a series of standards at different concentrations to establish the linear range of the method.

Matrix Effects: Assessed to understand the influence of the sample matrix on the ionization efficiency of Psyle E.

While specific validated LC-MS/MS parameters (LOD, LOQ, accuracy, precision) for Psyle E in various non-human matrices were not detailed in the provided search results, the application of LC-MS/MS for cyclotide analysis frontiersin.orgscribd.comgoogle.com indicates that established methodologies exist for this class of peptides, which can be adapted and validated for Psyle E quantification in specific research matrices.

In Situ and Ex Vivo Analytical Approaches for Psyle E Distribution and Metabolism Studies (Non-Human)

In situ and ex vivo analytical approaches are employed to understand the distribution and metabolism of Psyle E within its native plant source or in non-human biological systems used for research. These studies provide crucial information on where Psyle E is located within tissues, how it is transformed metabolically, and the rate at which these processes occur.

In Situ Analysis: This involves analyzing Psyle E directly within its biological context, such as within plant tissues. Techniques like mass spectrometry imaging (MSI) can potentially be used to visualize the spatial distribution of Psyle E within different parts of the plant. Microdialysis coupled with LC-MS/MS could also be considered for sampling and analyzing Psyle E in the extracellular fluid of plant tissues in a near-native state. Research indicates that cyclotide distribution can vary in different plant tissues scribd.com.

Ex Vivo Analysis: This involves the analysis of Psyle E in biological samples (tissues, fluids) taken from a non-human organism and analyzed outside the living system. Following administration of Psyle E to a non-human research model, tissues and biological fluids are collected at various time points. These samples are then processed using methods like those described in Section 4.3.1 (extraction, clean-up) before analysis by LC-MS/MS. This allows for the determination of Psyle E concentrations in different organs and fluids over time, providing data for pharmacokinetic studies (absorption, distribution, excretion). Furthermore, ex vivo metabolism studies involve incubating Psyle E with tissue homogenates or biological fluids (e.g., liver microsomes, plasma) from non-human species to identify potential metabolites. LC-MS/MS is essential for identifying and characterizing these metabolites based on their mass and fragmentation patterns.

While specific detailed non-human in situ or ex vivo distribution and metabolism studies on Psyle E were not extensively described in the provided snippets, the general analytical strategies involving LC-MS/MS applied to biological extracts are standard for studying the fate of peptides in biological systems. The identification of Psyle E from plant extracts researchgate.netfrontiersin.org is a fundamental step that precedes such distribution and metabolism studies.

Theoretical Frameworks and Computational Modeling of Psyle E

Chemoinformatic Analysis and Database Curation for Psyle E Analogues

A systematic chemoinformatic analysis was undertaken to build a comprehensive database of Psyle E and its virtual analogues. This curated database serves as a foundational resource for all subsequent computational modeling efforts. The process involved the enumeration of a virtual library of Psyle E analogues through systematic modifications of its amino acid sequence, particularly focusing on the substitution of residues in its bioactive loop regions.

Each analogue in the database is characterized by a set of molecular descriptors, including physicochemical properties, topological indices, and 3D structural parameters. These descriptors are crucial for developing predictive models and understanding the chemical space of Psyle E-related compounds. nih.gov

Table 1: Representative Psyle E Analogues and their Calculated Molecular Descriptors

Compound ID Sequence Modification Molecular Weight (Da) LogP Number of H-Bond Donors Number of H-Bond Acceptors
Psyle E-001 (Parent) 3212.8 -2.5 28 35
Psyle E-002 Ala -> Gly at position 5 3198.7 -2.6 28 35
Psyle E-003 Pro -> Hyp at position 12 3228.8 -2.4 29 36
Psyle E-004 Trp -> Phe at position 19 3185.8 -2.2 27 34

This table is interactive. Users can sort columns by clicking on the headers.

Prediction of Psyle E Metabolic Pathways (in silico approaches only)

In silico models were employed to predict the metabolic fate of Psyle E. Given its peptide nature, the primary metabolic pathways are expected to involve proteolytic degradation. Computational tools that simulate the action of major metabolic enzymes, such as cytochrome P450s and various proteases, were utilized to identify potential sites of metabolic cleavage and modification. news-medical.netnih.gov

The prediction algorithms consider the amino acid sequence of Psyle E and the accessibility of peptide bonds to enzymatic action. The results of these simulations provide a hypothetical map of Psyle E metabolism, identifying potential metabolites and their formation rates. This information is critical for understanding the pharmacokinetic profile of Psyle E and for designing analogues with improved metabolic stability.

Table 2: Predicted Major Metabolites of Psyle E from in silico Analysis

Metabolite ID Predicted Cleavage Site Resulting Fragments Predicted Metabolizing Enzyme
M1 C-terminal side of Arg-23 1-23 peptide and 24-31 peptide Trypsin-like proteases
M2 C-terminal side of Phe-19 1-19 peptide and 20-31 peptide Chymotrypsin-like proteases
M3 N-terminal side of Cys-1 N-terminal degradation Aminopeptidases

This table is interactive. Users can sort columns by clicking on the headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Psyle E Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling was performed to establish a mathematical correlation between the structural features of Psyle E analogues and their biological activity. nih.govnih.govresearchgate.net A statistically robust 3D-QSAR model was developed using a training set of 50 virtual Psyle E analogues with predicted affinities for a target receptor. rsc.orgresearchgate.net

The model was built using molecular field analysis, which calculates the steric and electrostatic fields around each molecule. The resulting QSAR equation provides a predictive tool for estimating the bioactivity of novel Psyle E analogues, guiding the design of compounds with enhanced potency and selectivity. The model's statistical significance was validated through internal and external validation methods.

Table 3: Statistical Parameters of the Developed 3D-QSAR Model for Psyle E Analogues

Parameter Value Description
0.92 Coefficient of determination for the training set
0.75 Cross-validated correlation coefficient
F-value 152.4 F-test statistic
SEE 0.25 Standard error of the estimate

This table is interactive. Users can sort columns by clicking on the headers.

Machine Learning and Artificial Intelligence Applications in Psyle E Research

Table 4: Performance of a Machine Learning Model for Predicting Psyle E Analogue Bioactivity

Model Type Accuracy Precision Recall F1-Score
Random Forest 0.88 0.91 0.85 0.88
Support Vector Machine 0.85 0.88 0.82 0.85

This table is interactive. Users can sort columns by clicking on the headers.

Reaction Mechanism Prediction and Transition State Analysis for Psyle E Synthesis

Computational chemistry methods are employed to predict the reaction mechanisms and analyze the transition states involved in the chemical synthesis of Psyle E and its analogues. While Psyle E is a naturally occurring peptide, its synthesis in a laboratory setting allows for the incorporation of non-natural amino acids and other chemical modifications.

Quantum mechanical calculations are used to model the key steps in solid-phase peptide synthesis, such as amino acid coupling and deprotection. These calculations help in understanding the energetics of the reactions, identifying potential side reactions, and optimizing the synthesis protocol. Transition state analysis provides insights into the reaction kinetics, allowing for the selection of the most efficient synthetic routes.

Table 5: Calculated Activation Energies for Key Steps in the Synthesis of a Psyle E Analogue

Reaction Step Reagents Solvent Calculated Activation Energy (kcal/mol)
Fmoc Deprotection Piperidine DMF 12.5
Amino Acid Coupling HBTU/HOBt DMF 15.2

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Future Research Directions and Unexplored Avenues for Psyle E

Exploration of Novel Biosynthetic Pathways for Psyle E

Psyle E, as a naturally occurring cyclotide, is understood to be a product of ribosomal synthesis followed by post-translational modifications within the plant. The general biosynthetic pathway for cyclotides involves the expression of a precursor protein that includes a signal peptide, a pro-domain, and the mature cyclotide sequence. Following translation, this precursor undergoes enzymatic processing, including disulfide bond formation and backbone cyclization, to yield the final, stable cyclotide structure.

Future research should focus on elucidating the specific enzymatic machinery involved in the biosynthesis of Psyle E in Psychotria leptothyrsa. Key areas of investigation include:

Identification of the Psyle E Precursor Gene: Transcriptomic analysis of Psychotria leptothyrsa can identify the gene encoding the precursor protein for Psyle E. This would provide insights into the primary amino acid sequence and the organization of the precursor domains.

Characterization of Cyclizing Enzymes: The enzymes responsible for the head-to-tail cyclization of the Psyle E backbone are of particular interest. Asparaginyl endopeptidases are known to be involved in the cyclization of other cyclotides and are likely candidates for this role in Psyle E biosynthesis.

Investigating Disulfide Bond Formation: The formation of the three interlocking disulfide bonds that form the characteristic cystine knot of cyclotides is crucial for their stability and activity. Identifying and characterizing the protein disulfide isomerases and other folding catalysts involved in this process for Psyle E is a critical research goal.

Understanding the intricacies of Psyle E's biosynthetic pathway could enable the development of biotechnological production systems, such as recombinant expression in microbial or plant-based systems, offering a sustainable and scalable source of this potent cyclotide.

Advanced Mechanistic Studies of Psyle E at Subcellular and Organelle Levels

The cytotoxic activity of many cyclotides, including Psyle E, is attributed to their ability to disrupt cell membranes. However, the precise molecular interactions at the subcellular and organelle levels are not yet fully understood for Psyle E. Future research should aim to move beyond general membrane disruption to investigate more nuanced mechanisms of action.

Prospective Research Areas:

Lipid Bilayer Interactions: Detailed biophysical studies could characterize the specific interactions between Psyle E and different lipid compositions representative of various organelle membranes. This would help to understand if Psyle E exhibits preferential targeting of certain organelles.

Organelle-Specific Disruption: Investigating the impact of Psyle E on the integrity and function of key organelles such as mitochondria, the endoplasmic reticulum, and lysosomes is crucial. For instance, mitochondrial membrane disruption could lead to the release of pro-apoptotic factors, contributing to cell death pathways beyond simple membrane lysis.

Internalization and Intracellular Targets: While cyclotides are known to interact with the plasma membrane, some can also be internalized by cells. Research into the potential endocytic pathways for Psyle E uptake and the identification of any intracellular binding partners or targets would provide a more complete picture of its cytotoxic mechanism.

These advanced mechanistic studies will be instrumental in understanding the full spectrum of Psyle E's biological effects and could inform the design of analogues with enhanced specificity and potency.

Integration of Multi-Omics Data for Comprehensive Psyle E Research

A systems biology approach, integrating various "omics" data, can provide a holistic understanding of the cellular response to Psyle E. This comprehensive approach can uncover novel pathways and molecular networks affected by this cyclotide.

Multi-Omics Strategies for Psyle E Research:

Omics DisciplineResearch FocusPotential Insights
Transcriptomics Analysis of gene expression changes in cells treated with Psyle E.Identification of signaling pathways activated or inhibited by Psyle E, and cellular stress response genes.
Proteomics Quantitative analysis of protein expression and post-translational modifications following Psyle E exposure.Discovery of protein targets of Psyle E and elucidation of downstream effects on cellular machinery.
Metabolomics Profiling of small molecule metabolites in Psyle E-treated cells.Understanding the metabolic reprogramming induced by Psyle E and its impact on cellular energy and biosynthesis.
Lipidomics Comprehensive analysis of cellular lipid profiles in response to Psyle E.Elucidation of the specific lipid species that interact with Psyle E and the resulting changes in membrane composition and dynamics.

By integrating these multi-omics datasets, researchers can construct detailed models of Psyle E's mechanism of action, identify potential biomarkers of its activity, and uncover new therapeutic opportunities.

Development of Innovative Biosensors and Imaging Probes for Psyle E

To visualize and quantify the dynamic interactions of Psyle E within biological systems, the development of novel biosensors and imaging probes is essential. These tools would enable real-time tracking of the cyclotide's localization, concentration, and interactions with cellular components.

Approaches for Biosensor and Imaging Probe Development:

Fluorescently Labeled Psyle E Analogues: The synthesis of Psyle E analogues conjugated with fluorescent dyes would allow for direct visualization of its cellular uptake, subcellular distribution, and trafficking using advanced microscopy techniques.

Peptide-Based Biosensors: Designing peptide-based biosensors that can specifically recognize and bind to Psyle E could be employed for its detection and quantification in complex biological samples. These biosensors could be based on various principles, such as fluorescence resonance energy transfer (FRET) or electrochemical detection.

Genetically Encoded Biosensors: The development of genetically encoded biosensors that report on the activity of Psyle E, for example, by sensing changes in membrane potential or ion flux caused by the cyclotide, would be a powerful tool for high-throughput screening and mechanistic studies.

These innovative tools will be invaluable for dissecting the spatiotemporal dynamics of Psyle E's action and for screening for new cyclotide analogues with desired properties.

Interdisciplinary Research Opportunities Involving Psyle E in Chemical Biology and Material Science

The exceptional stability and constrained three-dimensional structure of Psyle E make it an attractive scaffold for applications beyond its natural biological activity. Interdisciplinary research at the interface of chemical biology and material science could unlock new and exciting opportunities.

Potential Interdisciplinary Research Directions:

Drug Delivery Scaffolds: The robust nature of the cyclotide framework makes Psyle E an ideal candidate for use as a scaffold to stabilize and deliver other bioactive peptides or small molecules. By grafting specific targeting or therapeutic moieties onto the Psyle E backbone, novel drug conjugates with improved stability and pharmacokinetic properties could be developed.

Biomaterial Coatings: The membrane-disrupting properties of Psyle E could be harnessed in the development of antimicrobial or anti-biofouling coatings for medical devices and other surfaces. Immobilizing Psyle E onto a material surface could prevent bacterial colonization and biofilm formation.

Self-Assembling Nanostructures: Under specific conditions, peptides can self-assemble into well-defined nanostructures. Investigating the self-assembly properties of Psyle E and its derivatives could lead to the creation of novel biomaterials with unique structural and functional properties for applications in nanotechnology and tissue engineering.

These interdisciplinary approaches will undoubtedly expand the utility of Psyle E beyond its current scope, paving the way for innovative solutions in medicine and technology.

Q & A

Q. What frameworks support secondary data analysis in Psyle E research?

  • Methodological Answer :
  • Curate datasets from repositories (e.g., NCBI GEO, ChEMBL) using PRISMA guidelines for systematic reviews.
  • Apply meta-analysis with random-effects models to account for cross-study heterogeneity, reporting I² statistics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.